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Compound of Interest

Compound Name: ACTH (2-24) (human, bovine, rat)

Cat. No.: B3029479

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed overview and experimental protocol for the in vitro
stimulation of steroidogenesis using Adrenocorticotropic Hormone (ACTH). While the
biologically active fragment ACTH (1-24) is the most extensively studied and utilized peptide for
this purpose, the protocols outlined herein can be adapted for other fragments, such as ACTH
(2-24).

Introduction

Adrenocorticotropic hormone (ACTH) is the primary physiological stimulator of glucocorticoid
synthesis and secretion in the adrenal cortex.[1][2] In vitro cell models are crucial for studying
the mechanisms of steroidogenesis and for screening compounds that may modulate adrenal
function. The human adrenal cortex carcinoma cell line, NCI-H295R, is a well-established
model as it retains the ability to produce the key steroid hormones of all three cortical zones,
including cortisol.

The most common synthetic ACTH analog used in research is ACTH (1-24) (Tetracosactide or
Cosyntropin), which contains the full biological activity of the native 39-amino acid peptide.[3][4]
Other fragments, such as the user-specified ACTH (2-24), are less common in literature but are
expected to activate the same signaling cascade. However, due to potential differences in
receptor binding affinity, the optimal effective concentration for fragments other than ACTH (1-
24) may need to be determined empirically through dose-response experiments.
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Mechanism of Action: The ACTH Signaling Cascade

ACTH initiates steroidogenesis by binding to the Melanocortin 2 Receptor (MC2R), a G-protein
coupled receptor (GPCR) on the surface of adrenocortical cells.[2] For MC2R to be functional
and correctly trafficked to the cell surface, it requires the presence of a small transmembrane
accessory protein called MC2R Accessory Protein (MRAP).[5]

The stimulation process can be divided into two interconnected responses:

e Acute Response: Occurs within minutes. Upon ACTH binding, the associated G-protein
(Gsa) activates adenylyl cyclase, leading to a rapid increase in intracellular cyclic AMP
(cAMP).[2] cAMP activates Protein Kinase A (PKA), which phosphorylates various
intracellular proteins. A key target is the Steroidogenic Acute Regulatory (StAR) protein.[2]
PKA activation promotes the transport of cholesterol from the outer to the inner mitochondrial
membrane, which is the rate-limiting step in steroid production.[6][7][8]

e Chronic Response: Occurs over hours to days. The sustained activation of the cAMP/PKA
pathway leads to the phosphorylation of transcription factors like CAMP-response element-
binding protein (CREB) and Steroidogenic Factor-1 (SF-1).[5][9] This results in the increased
transcription of genes encoding key steroidogenic enzymes (e.g., CYP11A1, CYP11B1,
HSD3B2) and the MC2R gene itself, ensuring a sustained capacity for steroid production.[2]
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Caption: ACTH signaling pathway leading to steroidogenesis.
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Experimental Protocols

This protocol describes the stimulation of cortisol production in the NCI-H295R human
adrenocortical cell line.

Required Materials
« Cell Line: NCI-H295R (ATCC® CRL-2128™).

e Base Medium: DMEM/F12 medium.

e Supplements: Fetal Bovine Serum (FBS), Insulin-Transferrin-Selenium (ITS) supplement,
and Penicillin-Streptomycin.

o Stimulating Agent: ACTH (1-24) or ACTH (2-24) peptide. Reconstitute in sterile, nuclease-
free water or PBS to create a concentrated stock solution (e.g., 100 uM) and store in aliquots
at -20°C or -80°C.

o Assay Kit: Cortisol ELISA kit or other preferred method for steroid quantification (e.g., LC-
MS/MS).

e Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

o Labware: 24-well or 48-well tissue culture-treated plates, sterile pipette tips, microcentrifuge
tubes.

Cell Culture and Plating

e Culture NCI-H295R cells in DMEM/F12 supplemented with 10% FBS, ITS, and penicillin-
streptomycin at 37°C in a humidified atmosphere of 5% COs-.

o Passage cells every 3-4 days or when they reach 80-90% confluency.

o For experiments, seed cells into 24-well plates at a density of approximately 2.5 - 3.0 x 10°
cells/well.

» Allow cells to adhere and grow for 24-48 hours until they reach approximately 80%
confluency.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

ACTH Stimulation Protocol

Serum Starvation: Gently aspirate the growth medium from the wells. Wash the cells once
with sterile PBS. Add serum-free DMEM/F12 medium to each well and incubate for 18-24
hours. This step reduces basal steroidogenesis and sensitizes the cells to stimulation.

Preparation of Treatment Media: Prepare serial dilutions of the ACTH peptide in fresh,
serum-free medium. Recommended concentrations for ACTH (1-24) range from 1 nM to 100
nM. A vehicle control (medium only) must be included.

Stimulation: Aspirate the starvation medium. Add the prepared treatment media (containing
different ACTH concentrations or vehicle) to the appropriate wells. A typical treatment volume
for a 24-well plate is 500 pL per well.

Incubation: Return the plate to the incubator (37°C, 5% CO3) for the desired time period. For
steroid production, incubation times of 24 to 48 hours are common.[10]

Sample Collection: After incubation, carefully collect the cell culture supernatant from each
well into labeled microcentrifuge tubes. Be careful not to disturb the cell monolayer.

Storage: Centrifuge the collected supernatant at ~1000 x g for 5 minutes to pellet any
detached cells or debris. Transfer the clarified supernatant to a new tube and store at -80°C
until analysis.
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Caption: General workflow for in vitro ACTH stimulation.
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Steroid Quantification

o Thaw the stored supernatant samples on ice.

» Quantify the concentration of cortisol (or other steroids of interest) using a commercial ELISA
kit.

» Follow the manufacturer’s instructions precisely for the assay protocol, including standard
curve preparation and sample dilution.

» Read the absorbance on a microplate reader and calculate the cortisol concentrations based
on the standard curve.

« |tis often useful to normalize steroid output to the total protein content or cell number in each
well to account for any variations in cell density.

Representative Data

The following tables summarize quantitative data from published studies using ACTH to
stimulate cortisol production in different cell models.

Table 1: Cortisol Production in NCI-H295R Cells Following ACTH Stimulation This table
presents data on cortisol secretion by the H295R cell line in response to stimulation with two
different concentrations of ACTH. Data is adapted from a study investigating steroidogenic
signaling in adrenocortical carcinoma models.[11]

Cortisol Secretion (hg/mg Fold Change vs.
Treatment Group

total protein) Unstimulated
Unstimulated Control ~10 1.0
ACTH (Concentration 1) ~35 ~3.5
ACTH (Concentration 2) ~40 ~4.0

Note: Absolute values are estimated from graphical data for illustrative purposes.[11]
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Table 2: Dose-Response of Cortisol Secretion in Human Fetal Adrenal Glands This table shows
the dose-dependent effect of ACTH (1-24) on cortisol secretion from cultured human fetal
adrenal glands at 8 weeks post-conception.[12]

ACTH (1-24) Concentration Cortisol Secretion (ng/adrenal/48h)
0 nM (Basal) 0.8+0.1
10 nM 4805
100 nM 51+04
1000 nM 52+0.6

Values are presented as mean + SEM.[12] This data demonstrates a significant increase in
cortisol secretion even at the lowest tested dose of 10 nM ACTH.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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